molecular formula C14H16INO3 B8124534 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester

1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester

Cat. No.: B8124534
M. Wt: 373.19 g/mol
InChI Key: JXVSMKPYCSMIHK-UHFFFAOYSA-N
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Description

1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester is a synthetic organic compound characterized by the presence of an iodophenyl group, a cyclobutanecarboxylic acid moiety, and an ethyl ester functional group

Preparation Methods

The synthesis of 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester typically involves multiple steps, starting with the preparation of the iodophenyl derivative. The synthetic route may include the following steps:

    Iodination: Introduction of the iodine atom to the phenyl ring using reagents such as iodine and an oxidizing agent.

    Carbamoylation: Formation of the carbamoyl group through the reaction of the iodophenyl derivative with an isocyanate.

    Cyclobutanecarboxylation: Introduction of the cyclobutanecarboxylic acid moiety via a cycloaddition reaction.

    Esterification: Conversion of the carboxylic acid to its ethyl ester using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the carbamoyl and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester include:

    1-(4-Bromophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding properties.

    1-(4-Chlorophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester:

    1-(4-Fluorophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester: The presence of a fluorine atom can enhance metabolic stability and bioavailability.

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical and biological properties compared to its halogenated analogs.

Properties

IUPAC Name

ethyl 1-[(4-iodophenyl)carbamoyl]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO3/c1-2-19-13(18)14(8-3-9-14)12(17)16-11-6-4-10(15)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVSMKPYCSMIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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